molecular formula C9H9NO2 B11917697 4-Hydroxy-1-methylindolin-2-one

4-Hydroxy-1-methylindolin-2-one

Cat. No.: B11917697
M. Wt: 163.17 g/mol
InChI Key: ANIZZDHCSZULKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-1-methylindolin-2-one is a heterocyclic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a hydroxyl group at the 4th position and a methyl group at the 1st position on the indolin-2-one core structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1-methylindolin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-iodoaniline with suitable reagents to form the indole ring, followed by functionalization to introduce the hydroxyl and methyl groups .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and solvents to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-1-methylindolin-2-one undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxoindole derivatives.

    Reduction: Formation of reduced indoline derivatives.

    Substitution: Electrophilic substitution reactions at the indole ring.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Hydroxy-1-methylindolin-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-methylindolin-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy-1-methylindolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

4-hydroxy-1-methyl-3H-indol-2-one

InChI

InChI=1S/C9H9NO2/c1-10-7-3-2-4-8(11)6(7)5-9(10)12/h2-4,11H,5H2,1H3

InChI Key

ANIZZDHCSZULKA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC2=C1C=CC=C2O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.